molecular formula C21H23F3N2O3 B2585804 1-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea CAS No. 2097931-81-0

1-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea

Cat. No. B2585804
CAS RN: 2097931-81-0
M. Wt: 408.421
InChI Key: GCTFRAHDXMJWAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and function of B cells, which are responsible for producing antibodies. Inhibiting BTK has shown promising results in the treatment of various cancers and autoimmune diseases.

Scientific Research Applications

Neuropeptide Y5 Receptor Antagonists

This compound class, including variants, has been studied for its role as neuropeptide Y5 receptor antagonists, showing promise in regulating physiological processes related to appetite and energy homeostasis. Synthesis and structure-activity relationships of these derivatives reveal their potential in treating obesity and related metabolic disorders (Fotsch et al., 2001).

Electro-Fenton Degradation of Antimicrobials

Research on the degradation of antimicrobial compounds via electro-Fenton processes, although not directly related to the specific urea compound , highlights the broader applications of urea derivatives in environmental chemistry. These studies offer insights into the removal of persistent organic pollutants from water (Sirés et al., 2007).

Metabolism of Soluble Epoxide Hydrolase Inhibitors

Another area of interest is the metabolism of potent soluble epoxide hydrolase (sEH) inhibitors, like 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU). Studies on TPPU offer insights into the metabolic pathways of such inhibitors, which have applications in modulating inflammation, hypertension, neuropathic pain, and neurodegeneration (Wan et al., 2019).

Hydrogen Bonding in Substituted Ureas

Investigations into the hydrogen bonding and structure of substituted ureas provide a fundamental understanding of their chemical behavior, which is crucial for the development of pharmaceuticals and polymers (Kołodziejski et al., 1993).

Urea-Fluoride Interaction

The interaction between urea compounds and fluoride ions, leading to proton transfer, has implications for the synthesis of new materials and the understanding of chemical reactivity (Boiocchi et al., 2004).

properties

IUPAC Name

1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N2O3/c22-21(23,24)17-8-4-5-9-18(17)26-19(27)25-14-20(28,15-6-2-1-3-7-15)16-10-12-29-13-11-16/h1-9,16,28H,10-14H2,(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTFRAHDXMJWAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CNC(=O)NC2=CC=CC=C2C(F)(F)F)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea

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